(Chloromethyl)trimethylsilane
Overview
Description
(Chloromethyl)trimethylsilane is a chemical compound belonging to the trifluoroacetic acid group. It is an essential synthetic intermediate in organic chemistry, used to prepare many types of compounds, including pharmaceuticals, agrochemicals, and dyes . The molecule consists of three silanes linked together by methylene bridges .
Synthesis Analysis
(Chloromethyl)trimethylsilane can be treated with aldehydes or ketones in the presence of triphenylphosphine to synthesize terminal alkenes . It can also be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .Molecular Structure Analysis
The molecular formula of (Chloromethyl)trimethylsilane is (CH3)3SiCH2Cl . It has a molecular weight of 122.67 . The C - Si - C bond angles involving the chloromethyl group are somewhat smaller than those involving only methyl groups .Chemical Reactions Analysis
(Chloromethyl)trimethylsilane can be treated with aldehydes or ketones in the presence of triphenylphosphine to synthesize terminal alkenes . It can also be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .Physical And Chemical Properties Analysis
(Chloromethyl)trimethylsilane has a density of 0.879 g/cm3 . It has a flash point of -4 °C . The pH value is 4.1 (0.4 g/l, H₂O, 20 °C) . The vapor pressure is 33 hPa (20 °C) .Scientific Research Applications
1. Electronic Materials
- Trimethylsilane in PECVD Processes : Trimethylsilane, a derivative of (Chloromethyl)trimethylsilane, is used to deposit dielectric thin films in plasma-enhanced chemical vapor deposition (PECVD) systems. It facilitates the deposition of standard dielectrics like SiO2 and low-k dielectric versions of amorphous hydrogenated silicon carbide and its oxides. These materials are crucial in advanced device multilevel metal interconnection schemes to enhance circuit performance (Loboda, 1999).
2. Organometallic Chemistry
- Cleavage by Strong Acids : (Chloromethyl)trimethylsilane undergoes stepwise cleavage of methyl groups in strong acid systems. The reaction can be controlled by varying temperature and acid strength, and is studied using nuclear magnetic resonance (O'Brien & Harbord, 1976).
- Synthesis and Reactions of Disilanes : Investigated for synthesizing new organofunctional disilanes and studying their reactions. For example, (Dichloromethyl)pentamethyldisilane undergoes intramolecular rearrangement with specific reagents (Kumada & Ishikawa, 1964).
3. Polymer Science
- Polysulfone-based Anion Exchange Membranes : Quaternary ammonium polysulfone (QAPSU) anion exchange membranes use chlorotrimethylsilane as an alternative to toxic chloromethyl methyl ether. This is significant in the purification of phosphoric acid solutions (Duan et al., 2018).
4. Synthetic Organic Chemistry
- Gold-Catalyzed Oxidative Coupling Reactions : Arylsilanes, including those derived from (Chloromethyl)trimethylsilane, are used in oxidative gold-catalyzed reactions, facilitating intramolecular electrophilic aromatic substitution mechanisms (Brenzovich et al., 2010).
- Synthesis of Febrifugine and Analogues : Employed in a modular synthetic route to febrifugines, demonstrating its usefulness in coupling piperidine and quinazolinone groups (Maiden et al., 2018).
5. Gas Phase Chemistry
- Reaction with Methyl Chloride : The gas phase reaction of trimethylsilane and methyl chloride is investigated, revealing methane and trimethylchlorosilane as primary products. This indicates a radical chain reaction mechanism (Eaborn et al., 1972).
6. Nanotechnology
- Synthesis of Poly(organosiloxane) Nanospheres : Used in synthesizing core−shell and core−shell−shell nanospheres with varying amphiphilicities, demonstrating its versatility in nanomaterial synthesis (Jungmann et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
chloromethyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClSi/c1-6(2,3)4-5/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCUOKHIVGWCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062330 | |
Record name | Silane, (chloromethyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyltrimethylsilane | |
CAS RN |
2344-80-1 | |
Record name | (Chloromethyl)trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2344-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, (chloromethyl)trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002344801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (chloromethyl)trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, (chloromethyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloromethyltrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.326 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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